molecular formula C16H17N3O2S B2868918 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea CAS No. 58248-48-9

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea

Cat. No. B2868918
CAS RN: 58248-48-9
M. Wt: 315.39
InChI Key: KVLBLSFIJOTVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of 5,5-dimethyl-2-mercaptobenzothiazole with phenyl isocyanate and subsequently reacting the product with 3-aminophenylurea. In

Scientific Research Applications

Antibacterial and Antifungal Agents Research has shown that derivatives of 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea exhibit significant antibacterial and antifungal properties. For example, a study by Palkar et al. (2017) explored the synthesis of novel Schiff bases derived from 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds also showed cytotoxic activity at non-cytotoxic concentrations, highlighting their potential as antimicrobial agents (Palkar et al., 2017).

Antileukemic Agents Several studies have investigated the potential of this compound derivatives as antileukemic agents. Prasanna et al. (2010) synthesized a new class of these derivatives, which were evaluated for their efficacy against human leukemia cells. The study found that compounds with certain substitutions on the phenyl ring of the thiourea moiety displayed significant cytotoxic effects, suggesting their potential as antileukemic agents (Prasanna et al., 2010).

Cancer Research The derivatives of this compound have also been explored in cancer research. For instance, research by Khidre and Radini (2021) involved the synthesis of novel thiazole derivatives incorporating pyridine moiety, which exhibited potential as antimicrobial agents and showed promising DNA gyrase inhibitory activity. This suggests their potential application in cancer treatment (Khidre & Radini, 2021).

Optical Materials In the field of organic optical materials, derivatives of this compound have shown potential. A study by He et al. (2009) involved the synthesis of novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles, which were investigated for their UV-Vis absorption and fluorescence emission spectra in THF solution. These compounds may have potential applications in organic optical materials (He et al., 2009).

properties

IUPAC Name

1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-16(2)8-11-13(12(20)9-16)22-15(18-11)19-14(21)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLBLSFIJOTVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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